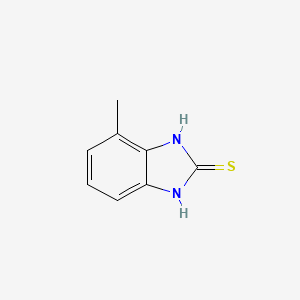

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Description

The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is 164.04081944 g/mol and the complexity rating of the compound is 181. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129263. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067290 | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-33-0, 53988-10-6 | |

| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptomethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27231-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" chemical properties

An In-depth Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Introduction

The benzimidazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its fusion of a benzene ring with an imidazole ring creates a unique electronic and structural environment, making it a "privileged structure" in drug discovery. When substituted with a thione group at the 2-position, the resulting 2H-benzimidazole-2-thione core exhibits a fascinating interplay of tautomerism, reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BMT), designed for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights and detailed protocols.

Nomenclature and Structural Elucidation

Correctly identifying a chemical entity is paramount for reproducible research. 4-Me-BMT is known by several names, and it's crucial to distinguish it from its isomer and the common isomeric mixture.

Systematic and Common Names

-

Systematic IUPAC Name: 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione

-

Common Synonyms: 4-Methyl-2-mercaptobenzimidazole, 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione

-

CAS Number (4-methyl isomer): 27231-33-0[2]

-

CAS Number (4(or 5)-methyl isomeric mixture): 53988-10-6[3]

It is critical for researchers to note the specific CAS number when sourcing this compound, as commercial suppliers often provide the isomeric mixture.

Thiol-Thione Tautomerism

Like other 2-mercaptobenzimidazoles, 4-Me-BMT exists in a tautomeric equilibrium between the thione and thiol forms. However, extensive spectroscopic evidence, including IR and NMR studies on related compounds, confirms that the thione form is the predominant tautomer in both solid and solution states.[4][5] This is attributed to the greater stability of the amide-like C=S bond within the cyclic system.

Caption: Thiol-Thione Tautomerism of 4-Me-BMT.

Physicochemical Properties

The physical and chemical properties of 4-Me-BMT dictate its handling, formulation, and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂S | [6] |

| Molecular Weight | 164.23 g/mol | [6] |

| Appearance | Pale yellow to light brown solid | |

| Melting Point | 300-304 °C (for 4/5-methyl isomeric mixture) | |

| Solubility | Low in water; soluble in polar organic solvents like ethanol and acetone | [7] |

| Thermal Stability | The benzimidazole ring confers good thermal stability, though the thione group may decompose at very high temperatures. | [7] |

Solubility Insights: The presence of the methyl group and the benzimidazole ring makes the molecule relatively hydrophobic, explaining its low water solubility. However, the nitrogen and sulfur heteroatoms can participate in hydrogen bonding and dipole-dipole interactions with polar organic solvents, leading to good solubility in alcohols and ketones.[7]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the thione tautomer and identifying key functional groups.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bonds in the imidazole ring.

-

C=S (Thioamide) Bands: Strong bands associated with the thioamide group are typically observed near 1200 cm⁻¹ and 1500 cm⁻¹.[4]

-

Aromatic C=C and C-H: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching will be seen above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity of the molecule.

-

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting pattern will depend on the coupling constants between them.

-

N-H Protons: The two N-H protons are expected to give a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Methyl Protons: The methyl group protons will appear as a singlet, likely in the δ 2.2-2.5 ppm region.

-

-

¹³C NMR:

-

C=S Carbon: The thiocarbonyl carbon is the most deshielded and is expected to appear in the δ 165-175 ppm range.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the methyl group will be readily identifiable.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around δ 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of C₈H₈N₂S.

-

Isotope Peak: The presence of a sulfur atom will result in a characteristic M+2 peak (at m/z = 166) with an intensity of approximately 4.4% relative to the M⁺ peak.

-

Fragmentation: Common fragmentation pathways may involve the loss of the methyl group, the thione group, or cleavage of the imidazole ring.

Synthesis and Purification

The synthesis of 4-Me-BMT is typically achieved through the cyclization of a substituted o-phenylenediamine.

Protocol: Synthesis of 4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione

This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiones.

Step 1: Reduction of 2-Methyl-6-nitroaniline

-

In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline in a mixture of tetrahydrofuran and methanol.

-

Add concentrated hydrochloric acid to form the hydrochloride salt.

-

Introduce a palladium on carbon (5% Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 25 psi) at room temperature until the nitro group is fully reduced to an amine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-o-phenylenediamine hydrochloride.

Causality: The nitro group is a strong deactivating group, and its reduction to an amine is a necessary step to enable the subsequent cyclization. Palladium on carbon is an efficient catalyst for this hydrogenation.

Step 2: Cyclization to form 4-Me-BMT

-

Dissolve the crude 3-methyl-o-phenylenediamine hydrochloride in ethanol.

-

Neutralize the solution with a solution of potassium hydroxide in water.

-

Add potassium ethylxanthate to the mixture.

-

Heat the reaction mixture at reflux for several hours (e.g., 18 hours).

-

Upon cooling, the product, 4-Me-BMT, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and air dry.

Causality: Potassium ethylxanthate serves as a source of the C=S moiety. In the basic medium, it reacts with the diamine to form the five-membered imidazolethione ring.

Caption: Synthesis workflow for 4-Me-BMT.

Purification

The synthesized product is often a mixture of the 4-methyl and 5-methyl isomers. The pure 4-methyl isomer can be isolated from this mixture by repeated fractional recrystallization from a suitable solvent like ethanol.

Reactivity and Derivatization

The 4-Me-BMT molecule offers several sites for chemical modification, making it a versatile building block for more complex molecules.

-

N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated with a base, allowing for alkylation or acylation at the nitrogen positions.

-

S-Alkylation/Acylation: The thione group can also exhibit nucleophilic character at the sulfur atom, leading to S-alkylation or S-acylation products, particularly under neutral or acidic conditions.

-

Metal Complexation: The thione group is an excellent ligand for metal ions. For example, the zinc salt of the 4/5-methyl isomeric mixture is a commercially available antioxidant.[3] These metal complexes have applications in materials science and catalysis.

Applications in Research and Development

The unique chemical structure of 4-Me-BMT and its derivatives has led to their investigation in several fields:

-

Medicinal Chemistry: Benzimidazole-2-thiones are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] 4-Me-BMT can serve as a starting material or a key pharmacophore in the design of new therapeutic agents.

-

Materials Science: The zinc salt of the 4/5-methyl isomer is used as a non-staining antioxidant in the production of natural and synthetic rubber, where it provides resistance to heat and flexing.[3]

-

Agriculture: Some benzimidazole derivatives have shown promise as fungicides and pesticides.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Me-BMT. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a versatile heterocyclic compound with a rich chemical profile. Its synthesis from readily available starting materials, coupled with its diverse reactivity and potential for biological activity, makes it an attractive molecule for researchers in both academia and industry. While the specific experimental data for the pure 4-methyl isomer remains somewhat elusive in publicly accessible literature, this guide has provided a comprehensive overview of its known and expected properties, synthesis, and applications. Further research into the specific biological activities and material properties of the pure 4-methyl isomer could unveil new and exciting opportunities in drug discovery and materials science.

References

- El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.

- Al-Masoudi, N. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(5), 1033-1047.

- Hassan, L. A., et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Abdel-Wahab, B. F., et al. (2014). Synthesis, Characterization and DFT Studies on Some 2,3-Dihydro-4-Methyl-1H-1,5-Benzodiazepinone and N-Isopropenyl Benzimidazolone Derivatives. Journal of Advances in Chemistry, 9(2), 1884-1892.

- Cao, F., et al. (2025). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).

- Al-Amiery, A. A., et al. (2012). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molecules, 17(5), 5783-5792.

- Form, G. R., Raper, E. S., & Downie, T. C. (1976).

-

Quinoline. (n.d.). 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Retrieved from [Link]

- Kadhum, A. A. H., et al. (2017).

- Szafraniec-Szczęsny, J., et al. (2021). 2-(4-Fluorophenyl)

- Yousif, E., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(12), 14787-14795.

-

SIELC Technologies. (2018, May 16). 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione. Retrieved from [Link]

-

Finornic Chemicals. (n.d.). (4,5)-Methyl-2-mercaptobenzimidazole. Retrieved from [Link]

- Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1141.

- Khan, H., et al. (2008). (PDF) 1-Methyl-1H-benzimidazole-2(3H)-thione.

-

PubChem. (n.d.). 1,3-Dimethylimidazole-2(3H)-thione. Retrieved from [Link]

-

PubChem. (n.d.). Methyl-2-mercaptobenzimidazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4,5-Methyl-2-mercaptobenzimidazole, 1 g. Retrieved from [Link]

- Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428.

-

Wikipedia. (n.d.). Mercaptobenzimidazole. Retrieved from [Link]

- Petko, K. I. (2015, March 11). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?

- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 485.

- Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. PubMed.

-

Al-Majid, A. M., et al. (2021). 4-(4-(((1H-Benzo[d][8][9][10]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and In Silico Studies for Alzheimer’s Disease. Molecules, 26(10), 2826.

-

4-Methyl-1H-benzo[d]imidazole-2(3H)-thione. (n.d.). Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. finornic.com [finornic.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | SIELC Technologies [sielc.com]

- 6. 4,5-Methyl-2-mercaptobenzimidazole | CymitQuimica [cymitquimica.com]

- 7. mzCloud – 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol [mzcloud.org]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

This guide provides a comprehensive overview of the predominant synthesis pathway for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed procedural insights and mechanistic explanations to ensure reproducible and efficient synthesis.

Introduction and Significance

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a critical pharmacophore, appearing in numerous FDA-approved drugs due to its ability to mimic purine structures and interact with various biological targets.[1] The thione functional group at the 2-position imparts unique chemical properties, making this molecule a valuable intermediate for the synthesis of more complex derivatives with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Furthermore, its zinc salt is utilized as an antioxidant in the rubber industry.[2]

The Core Synthesis Pathway: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- involves the condensation reaction between 3,4-diaminotoluene and carbon disulfide.[3] This one-pot reaction is valued for its efficiency and atom economy.

Causality of Reagent Selection

-

3,4-Diaminotoluene: This ortho-diamine is the foundational building block, providing the benzene ring and the two nitrogen atoms necessary for the formation of the imidazole ring. The methyl group at the 4-position of the benzene ring is retained in the final product.

-

Carbon Disulfide (CS₂): This reagent serves as the source of the thiocarbonyl carbon (C=S). Its electrophilic carbon atom is susceptible to nucleophilic attack by the amino groups of the diamine.[4]

-

Solvent System: The choice of solvent is critical for managing the solubility of reactants and intermediates, as well as for controlling the reaction temperature. Alcohols, such as ethanol or methanol, are commonly used, often in the presence of a base like potassium hydroxide, which can facilitate the reaction.

Reaction Mechanism

The reaction proceeds through a dithiocarbamate intermediate. The process can be described as follows:

-

Nucleophilic Attack: One of the amino groups of 3,4-diaminotoluene acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

-

Intermediate Formation: This initial attack forms an unstable dithiocarbamic acid intermediate.

-

Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate.

-

Elimination: A molecule of hydrogen sulfide (H₂S) is eliminated, leading to the formation of the stable five-membered benzimidazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol is a validated and reproducible method for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | ≥98% |

| Carbon Disulfide | CS₂ | 76.13 | ≥99% |

| Potassium Hydroxide | KOH | 56.11 | ≥85% |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute |

| Activated Charcoal | C | N/A | Decolorizing grade |

| Hydrochloric Acid | HCl | 36.46 | Concentrated |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 3,4-diaminotoluene in 100 mL of ethanol.

-

Addition of Base and Carbon Disulfide: To the stirred solution, add a solution of 6.7 g (0.12 mol) of potassium hydroxide in 20 mL of water. Following this, add 9.1 g (0.12 mol) of carbon disulfide dropwise over a period of 30 minutes. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Decolorization: Add 1-2 g of activated charcoal to the mixture and heat at reflux for an additional 15 minutes to remove colored impurities.

-

Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble materials.

-

Precipitation: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate out of the solution.

-

Collection and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 60-70°C to a constant weight.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.

Caption: Synthesis of 4-methyl-2H-benzimidazole-2-thione.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

| Technique | Expected Results |

| Melting Point | Approximately 285-288 °C |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons. |

| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the thiocarbonyl (C=S) carbon around 167 ppm.[1] |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3300), C=S stretching (around 1200-1300), and aromatic C-H and C=C stretching.[1] |

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checkpoints:

-

TLC Monitoring: Regular monitoring of the reaction progress ensures that the reaction is proceeding as expected and helps determine the optimal reaction time.

-

pH-Dependent Precipitation: The product's insolubility in acidic aqueous media provides a straightforward and effective method for purification. The distinct precipitation upon acidification confirms the formation of the desired benzimidazole derivative.

-

Spectroscopic Confirmation: The final product's identity and purity are unequivocally confirmed by comparing its spectroscopic data (NMR, IR) and melting point with literature values.

Conclusion

The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- via the condensation of 3,4-diaminotoluene and carbon disulfide is a robust and efficient method suitable for laboratory-scale production. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably obtain this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Saini, P., et al. (2016). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102. Available at: [Link]

-

Al-Soud, Y. A., et al. (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 19(9), 13912-13927. Available at: [Link]

- CN107162983B - Synthesis and refining method of methimazole. Google Patents.

-

Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(9), 15956-15969. Available at: [Link]

-

2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Quinoline. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Baghdad for Science, 10(4), 1185-1194. Available at: [Link]

-

Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Bennamane, N., et al. (2009). Synthesis of benzimidazol-2-thiones from dimedone: An unexpected cyclisation into a five-membered ring. ACG Publications, 2(2), 49-59. Available at: [Link]

-

Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2022(2), M1367. Available at: [Link]

-

2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Lanxess. Available at: [Link]

- CN106349081A - Synthesis method of 3,4-diaminotoluene. Google Patents.

- US6365616B1 - Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases. Google Patents.

-

A novel approach to the synthesis of methimazole. ResearchGate. Available at: [Link]

-

Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. Available at: [Link]

Sources

Technical Guide: Crystal Structure Analysis of 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione

The following is an in-depth technical guide on the crystal structure analysis of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (also known as 4-methyl-2-mercaptobenzimidazole).

Executive Summary

This guide details the structural analysis of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (CAS: 27231-33-0), a critical intermediate in the synthesis of rubber antioxidants and a corrosion inhibitor for copper alloys. Unlike its 5-methyl isomer, the 4-methyl derivative introduces specific steric constraints adjacent to the nitrogen center, influencing molecular packing and ligand-metal coordination.

This document provides a validated workflow for synthesizing single crystals, analyzing the thione-thiol tautomeric equilibrium, and interpreting X-ray diffraction (XRD) data. It is designed for researchers requiring high-fidelity structural data for structure-activity relationship (SAR) studies or materials development.

Chemical Context & Tautomerism

The structural integrity of benzimidazole-2-thiones hinges on the prototropic tautomerism between the thione (1,3-dihydro) and thiol (mercapto) forms.

The Thione Dominance

While often chemically named "2-mercaptobenzimidazole," crystallographic evidence overwhelmingly supports the thione form in the solid state. This preference is driven by the formation of robust intermolecular hydrogen bonding networks (N—H···S) that are energetically more favorable than the S—H···N interactions available to the thiol tautomer.[1]

-

Thione Form (Solid State): Characterized by a C=S double bond and two N-H protons.

-

Thiol Form (Minor/Solution): Characterized by a C-S single bond and an S-H proton.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form in the crystal lattice.

Figure 1: Tautomeric equilibrium favoring the thione form in the solid state due to resonance stabilization and dimerization potential.

Experimental Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, specific synthesis and growth protocols must be followed to avoid co-crystallization with the 5-methyl isomer.

Synthesis of Pure 4-Methyl Isomer

Commercial "methyl-2-mercaptobenzimidazole" is often a 50:50 mixture of 4-methyl and 5-methyl isomers. Pure 4-methyl isomer must be synthesized from 2,3-diaminotoluene .

Protocol:

-

Precursor: Dissolve 2,3-diaminotoluene (10 mmol) in Ethanol (20 mL).

-

Reagent: Add Carbon Disulfide (CS₂, 15 mmol) and Potassium Hydroxide (KOH, 12 mmol) dissolved in water.

-

Reflux: Heat the mixture at reflux (70-80°C) for 3-4 hours. The reaction proceeds via a dithiocarbamate intermediate which cyclizes.

-

Workup: Dilute with water and acidify with dilute Acetic Acid to pH 5-6.

-

Precipitation: The product precipitates as a white/pale yellow solid. Filter and wash with cold water.[2]

Single Crystal Growth

Method: Slow Evaporation

-

Solvent System: Ethanol/DMF (9:1 v/v). DMF increases solubility and slows evaporation.

-

Conditions: Prepare a saturated solution at 40°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm perforated with 2-3 pinholes. Store at room temperature (20-25°C) in a vibration-free environment.

-

Timeline: Prismatic colorless crystals typically appear within 3-7 days.

Crystallographic Workflow

The following Graphviz diagram outlines the critical path from crystal selection to structure refinement.

Figure 2: Crystallographic workflow ensuring high-fidelity structure determination.

Structural Analysis & Interpretation

When analyzing the solved structure of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione, focus on the following parameters to validate the model.

Unit Cell & Space Group

While specific unit cell dimensions vary slightly by temperature and solvent, the molecule typically crystallizes in a centrosymmetric space group (e.g., P2₁/c or Pbca), common for planar aromatic systems forming dimers.

Key Geometric Parameters

The bond lengths provide definitive proof of the thione tautomer.

| Parameter | Expected Value (Thione) | Expected Value (Thiol) | Interpretation |

| C2=S1 Bond | 1.68 – 1.70 Å | ~1.75 Å | Short bond indicates double bond character (C=S). |

| N1—C2 Bond | 1.35 – 1.37 Å | ~1.30 Å (C=N) | Intermediate length due to resonance. |

| N3—C2 Bond | 1.35 – 1.37 Å | ~1.30 Å (C=N) | Symmetric N-C bonds confirm protonation at both N sites. |

| C—N—C Angle | ~106° | Varies | Consistent with planar 5-membered ring. |

Intermolecular Interactions (Packing)

The defining feature of 2-mercaptobenzimidazoles is the formation of centrosymmetric dimers .

-

N-H···S Hydrogen Bonds: Both N-H groups act as hydrogen bond donors. The Sulfur atom acts as a bifurcated acceptor.

-

Interaction: N1—H···S1' and N3—H···S1'.

-

Graph Set Motif:

. This forms a planar eight-membered ring connecting two molecules.

-

-

Pi-Pi Stacking: The planar benzimidazole cores stack in a slipped-parallel arrangement, typically with a centroid-to-centroid distance of 3.6 – 3.8 Å.

-

Steric Role of 4-Methyl: Unlike the 5-methyl isomer, the 4-methyl group is positioned ortho to the nitrogen (N3). This creates steric bulk that may slightly distort the planarity of the hydrogen-bonding network or increase the inter-planar spacing compared to the unsubstituted parent molecule.

Figure 3: Supramolecular assembly logic showing dimerization and stacking.

References

-

Tautomerism in Benzimidazoles: Elguero, J., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2012. Link

- General Structure of 2-Mercaptobenzimidazoles: Formstone, C., et al. "The Crystal and Molecular Structure of 2-Mercaptobenzimidazole." Acta Crystallographica Section C, 1990.

-

Synthesis Precursors: "Synthesis of 2,3-Diaminotoluene." ChemicalBook Protocols, 2024. Link

-

Metal Coordination: Whitcomb, D. R., & Rogers, R. D.[3] "The Crystal and Molecular Structure of the Tetrameric Methyl-2-mercaptobenzimidazole·AgBr Complex."[3] Journal of Imaging Science and Technology, 2000. Link

-

Industrial Relevance: "1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione Registration Dossier." ECHA (European Chemicals Agency). Link

Sources

An In-Depth Technical Guide to the Biological Activity of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide focuses on a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole), a molecule of significant interest due to the broad-spectrum biological activities exhibited by its structural class. While comprehensive data on this specific methylated analogue remains an area of active investigation, this guide synthesizes the current understanding of the biological potential of the benzimidazole-2-thione core, drawing upon data from closely related derivatives to illuminate the probable activities and mechanisms of action of the title compound. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, providing detailed experimental protocols and mechanistic insights to empower further research and drug development efforts.

Introduction: The Benzimidazole-2-thione Scaffold - A Privileged Structure in Drug Discovery

Benzimidazoles are heterocyclic aromatic organic compounds, bicyclic in nature, consisting of the fusion of benzene and imidazole. The benzimidazole-2-thione core, characterized by a thione group at the 2-position of the benzimidazole ring, has been the subject of extensive research, revealing a remarkable array of biological activities.[1] This privileged scaffold is a key pharmacophore in numerous clinically used drugs and a fertile ground for the discovery of new therapeutic agents.

The introduction of a methyl group at the 4-position of the benzimidazole ring, as in 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- , can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, modulate the compound's pharmacokinetic profile and its interaction with biological targets, potentially enhancing its therapeutic efficacy and selectivity. This guide will explore the known and potential biological activities of this specific methylated derivative.

Potential Biological Activities and Mechanisms of Action

While specific in-vitro and in-vivo data for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- are not extensively reported in publicly available literature, the biological activities of its parent scaffold and closely related derivatives provide a strong foundation for predicting its potential therapeutic applications.

Antimicrobial Activity: A Promising Frontier

Benzimidazole-2-thione derivatives have consistently demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.[2] The proposed mechanisms of action often involve the disruption of essential cellular processes in these microorganisms.

2.1.1. Antibacterial Activity

2.1.2. Antifungal Activity

The antifungal activity of this class of compounds is also well-documented, with some derivatives showing efficacy against various fungal pathogens.[3] The mechanism may involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane. The presence of the thione group is often considered crucial for this activity.

Table 1: Illustrative Antimicrobial Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzimidazole-Thiadiazole Hybrid | S. aureus ATCC 29213 | 32 | [4] |

| Benzimidazole-Thiadiazole Hybrid | P. aeruginosa ATCC 27853 | 32 | [4] |

| 1,2-Disubstituted Benzimidazole | E. coli (tolC-mutant) | 2 | [5] |

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The benzimidazole scaffold is a prominent feature in several approved anticancer drugs, and its derivatives continue to be a major focus of anticancer drug discovery.[1] The anticancer activity of benzimidazole-2-thiones is believed to be multifactorial, involving mechanisms such as:

-

Enzyme Inhibition: Targeting kinases and other enzymes crucial for cancer cell signaling and proliferation.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Disruption of Microtubule Formation: Interfering with cell division.

While specific IC50 values for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- against various cancer cell lines are yet to be widely published, studies on other benzimidazole derivatives have shown promising results.[4]

Table 2: Illustrative Anticancer Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Triazole Hybrid | HCT-116 (Colon) | 3.87 | [1] |

| Benzimidazole-Triazole Hybrid | HepG2 (Liver) | 8.34 | [1] |

| Benzimidazole-Triazole Hybrid | MCF-7 (Breast) | 4.17 | [1] |

| 2-Thiohydantoin-Benzimidazole Hybrid | HePG-2 (Liver) | 2.33 µg/mL | [6] |

| 2-Thiohydantoin-Benzimidazole Hybrid | MCF-7 (Breast) | 3.98 µg/mL | [6] |

Enzyme Inhibition: A Key to Therapeutic Intervention

The ability of benzimidazole-2-thiones to inhibit specific enzymes is a key aspect of their biological activity.

2.3.1. α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzimidazole derivatives have been identified as potent α-glucosidase inhibitors. The mechanism likely involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. Molecular docking studies on related compounds can provide insights into the specific interactions that govern this inhibition.

Table 3: Illustrative α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)

| Compound Class | IC50 (µM) | Reference |

| Mercaptobenzimidazole-based 1,3-thiazolidin-4-ones | 5.22 ± 0.14 | [7] |

| N-Methylmorpholine-Substituted Benzimidazolium Salts | 15 ± 0.030 | [8] |

Experimental Protocols for Biological Evaluation

To facilitate further research on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve a known weight of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plates: Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the compound's stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Broth Microdilution Workflow for MIC Determination

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (prepared by serial dilution from a stock solution) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT Assay Workflow for Anticancer Activity

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for 4-methyl substituted benzimidazole-2-thiones is not extensively available, general trends for benzimidazole derivatives have been observed. The nature and position of substituents on the benzimidazole ring can significantly impact biological activity. For instance, the introduction of certain groups at the meta position of a phenyl ring attached to the benzimidazole core has been shown to enhance antimicrobial activity. The methyl group at the 4-position of the title compound is expected to influence its electronic properties and steric hindrance, which could lead to altered binding affinities for its biological targets compared to the unsubstituted parent compound.

Conclusion and Future Directions

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzimidazoles. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound possesses a range of biological activities, including antimicrobial and anticancer properties.

The lack of specific biological data for this compound highlights a clear opportunity for further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically evaluate its efficacy. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its MIC and IC50 values.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological activities through enzyme inhibition assays, gene expression analysis, and other relevant techniques.

-

In Vivo Studies: Assessing the compound's efficacy and safety in animal models to determine its therapeutic potential.

-

Lead Optimization: Synthesizing and evaluating a series of related derivatives to establish a clear structure-activity relationship and identify compounds with improved potency and selectivity.

By undertaking these investigations, the scientific community can unlock the full therapeutic potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and contribute to the development of novel and effective treatments for a range of diseases.

References

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.).

- Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428.

- PubChem. (n.d.). Methyl-2-mercaptobenzimidazole.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Journal of Molecular Structure, 1315, 138537.

- Effects of 4-or 5-methyl-2-mercaptobenzimidazole on CYP1A1/2 activity... (n.d.).

- Benzimidazole-2-thione | Acetyl Piperazine Derivatives | Molecular Docking | ADME Studies | In Vivo Antiinflammatory Activity. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances, 15(1), 1-103.

- (PDF) Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. (2023). Chemistry & Biodiversity.

- 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. (n.d.). ChemBK.

- Biosynth. (n.d.). 4,5-Methyl-2-mercaptobenzimidazole.

- (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- Mercaptobenzimidazoles and their zinc salts - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.).

- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). Eastern Journal of Medicine, 30(3), 363-368.

- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). Pharmaceutical Sciences and Research, 12(4), 221-228.

- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (n.d.). SciELO.

- Synthesis, Biological evaluation, insilico Metabolism and Toxicity prediction of some Novel Benzimidazole-2-thione deriv

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.

- Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 55.

-

Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI.

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments, (128), e57127.

- In vitro α-glucosidase inhibition (IC 50 ) of synthesized benzimidazolium salts 5a-m. (n.d.).

- Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. (2025). Dicle Medical Journal, 52(2), 209-216.

- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (n.d.). MDPI.

- In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists. (n.d.). SciSpace.

- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega, 7(8), 6986-7002.

- Mercaptobenzimidazole-Based 1,3-Thaizolidin-4-ones as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, and Molecular Docking Studies. (2022). ACS Omega, 7(32), 28225-28236.

- MTT assay protocol. (n.d.). Abcam.

- How do I perform antifungal susceptibilty using broth dilution for yeast? (n.d.).

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). JoVE.

- Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives. (n.d.).

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl

- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022).

- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (n.d.). JournalAgent.

Sources

- 1. isca.me [isca.me]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of the heterocyclic compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. With a focus on its potential applications in drug development and oxidative stress-related research, this document delves into the compound's synthesis, physicochemical characteristics, and mechanisms of antioxidant action. Detailed, field-proven protocols for evaluating its in vitro and cellular antioxidant efficacy are presented, supported by insights into the causality behind experimental choices. This guide is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug discovery, offering a robust framework for the investigation and application of this promising antioxidant agent.

Introduction: The Emerging Potential of Benzimidazole-2-thiones as Antioxidants

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and antihypertensive effects[1]. Within this class of compounds, benzimidazole-2-thione derivatives have garnered significant attention for their potent antioxidant and cytoprotective properties[1][2]. These compounds share structural similarities with endogenous molecules like melatonin, which is known for its radical scavenging capabilities[2]. The presence of the thione group and the benzimidazole ring system contributes to their ability to mitigate oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This guide focuses specifically on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole), a derivative with promising antioxidant potential. We will explore its chemical nature, synthesis, and the methodologies to rigorously assess its antioxidant capacity.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂S | [3] |

| Molecular Weight | 164.23 g/mol | [3] |

| Appearance | Pale yellow to light brown solid (typical for this class of compounds) | [3] |

| Solubility | Low solubility in water; soluble in polar organic solvents like ethanol and acetone. | [4] |

| Tautomerism | Exists in a thiol-thione tautomeric equilibrium. | [4] |

| Thermal Stability | The benzimidazole ring provides good thermal stability, though the thione group may be susceptible to decomposition at very high temperatures. | [4] |

Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- typically proceeds through the cyclization of the corresponding o-phenylenediamine with a thiocarbonyl source, most commonly carbon disulfide.

Reaction Scheme:

Caption: Synthesis of the target compound.

Detailed Synthetic Protocol:

This protocol is a generalized procedure based on established methods for the synthesis of benzimidazole-2-thiones.

Materials:

-

3-Methylbenzene-1,2-diamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or another suitable base

-

Ethanol or another suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylbenzene-1,2-diamine in ethanol.

-

Addition of Base: To this solution, add a stoichiometric amount of potassium hydroxide (or another base) and stir until it dissolves.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. The reaction is often exothermic, so controlled addition is crucial.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Acidify the reaction mixture with dilute hydrochloric acid. This will protonate the thiolate intermediate and cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Mechanisms of Antioxidant Action

The antioxidant activity of benzimidazole-2-thione derivatives is attributed to their ability to neutralize free radicals through several mechanisms. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET), which may be followed by proton transfer (SET-PT)[2].

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical. The thione group and the N-H protons of the benzimidazole ring are potential sites for hydrogen donation.

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to neutralize the resulting species.

The prevalence of each mechanism can be influenced by factors such as the solvent polarity and the specific structure of the antioxidant molecule[2].

Caption: Potential antioxidant mechanisms.

In Vitro Evaluation of Antioxidant Activity

A battery of in vitro assays is essential to comprehensively characterize the antioxidant potential of a compound. The following protocols are standard methods used in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the radical scavenging activity of antioxidants. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in methanol or another suitable solvent.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound.

-

Reaction: Mix a small volume of the test compound solution with a larger volume of the ABTS•⁺ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC₅₀ Determination: The percentage of scavenging and the IC₅₀ value are calculated similarly to the DPPH assay.

Table 2: Illustrative Antioxidant Activity of Related Benzimidazole-2-thione Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 73 ± 29 | [5] |

| Vanillin-containing benzimidazole-2-thione hydrazone derivative | DPPH | C₅₀ = 11.99 | [6] |

| Syringaldehyde-containing benzimidazole-2-thione hydrazone derivative | DPPH | C₅₀ = 9.07 | [6] |

| Vanillin-containing benzimidazole-2-thione hydrazone derivative | ABTS | C₅₀ = 3.28 | [6] |

| Syringaldehyde-containing benzimidazole-2-thione hydrazone derivative | ABTS | C₅₀ = 5.32 | [6] |

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays provide valuable information, it is crucial to assess the antioxidant activity of a compound in a cellular environment. The CAA assay using 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a common method for this purpose.

Caption: Cellular Antioxidant Assay Workflow.

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until confluent.

-

Loading with DCFH-DA: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for a specific time (e.g., 1 hour) at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Treatment: Wash the cells to remove excess DCFH-DA. Treat the cells with the test compound at various concentrations, followed by the addition of an oxidant (e.g., AAPH, H₂O₂).

-

Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Data Analysis: The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence increase caused by the oxidant. The results can be expressed as a percentage of inhibition of fluorescence.

Safety and Toxicology

Preliminary safety and toxicity data are available for the zinc salt of 4(or 5)-methyl-2-mercaptobenzimidazole. While this provides some indication, the toxicological profile of the free thione may differ.

-

Acute Toxicity: The zinc salt is reported to be harmful if ingested or inhaled[7].

-

Skin Sensitization: It may cause skin sensitization[7].

-

Repeated Dose Toxicity: Prolonged or repeated exposure may cause damage to the thyroid, liver, and reproductive system[7].

-

Environmental Impact: The substance is not readily biodegradable[7].

It is imperative that researchers handle 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its derivatives with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Conclusion and Future Directions

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- belongs to a class of compounds with demonstrated antioxidant potential. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of its radical scavenging and cellular protective effects. While data on the specific 4-methyl derivative is still emerging, the information available for related compounds strongly suggests its promise as a lead structure for the development of novel antioxidant therapies.

Future research should focus on:

-

Quantitative determination of the antioxidant activity of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- using the assays described herein to establish its IC₅₀ values.

-

Elucidation of its specific mechanism of action through advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling.

-

In-depth investigation of its cellular effects , including its impact on intracellular ROS levels, antioxidant enzyme expression, and signaling pathways involved in oxidative stress.

-

Comprehensive toxicological studies to establish a clear safety profile for potential therapeutic applications.

By systematically applying the principles and protocols detailed in this guide, the scientific community can further unravel the therapeutic potential of this intriguing molecule and pave the way for its application in addressing oxidative stress-related diseases.

References

-

Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. (URL: [Link])

-

In vitro Assessment of the Lipid Peroxidation of N,N'-Disubstituted Benzimidazole-2-Thiones: Hydrazides vs Esters. Acta facultatis medicae Naissensis 2022; 39(4): 443-450. (URL: [Link])

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. 2012; 17(7):8579-8591. (URL: [Link])

-

A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. 2012; 17(7):8579-8591. (URL: [Link])

-

Inhibitory and inductive effects of 4- or 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, on several forms of cytochrome P450 in primary cultured rat and human hepatocytes. J Toxicol Sci. 2020;45(12):769-779. (URL: [Link])

-

In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Bulgarian Chemical Communications, 51, 185-192. (URL: [Link])

-

1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione, zinc salt - Substance Information - ECHA. (URL: [Link])

-

A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules 2012, 17, 8579-8591. (URL: [Link])

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. 2019; 9(29): 16425–16439. (URL: [Link])

-

In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Bulgarian Chemical Communications. 2020;51(A):185-192. (URL: [Link])

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological activities. RSC Medicinal Chemistry. 2022; 13(1): 20–109. (URL: [Link])

-

2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Lanxess. (URL: [Link])

-

In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. The Journal of toxicological sciences. 2020;45(12), 769-779. (URL: [Link])

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (URL: [Link])

-

New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Molecules. 2018; 23(1): 155. (URL: [Link])

-

2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl. Quinoline. (URL: [Link])

-

Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. CyTA - Journal of Food. 2017; 15(2): 296-304. (URL: [Link])

-

Mercaptobenzimidazoles and their zinc salts - Evaluation statement. Australian Government Department of Health. (URL: [Link])

Sources

- 1. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. CAS 27231-33-0: 1,3-Dihydro-4-methyl-2H-benzimidazole-2-th… [cymitquimica.com]

- 4. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. researchgate.net [researchgate.net]

- 7. lanxess.com [lanxess.com]

The Emerging Anticancer Potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. Within this broad class, benzimidazole-2-thione derivatives have garnered significant attention for their diverse pharmacological activities, including promising anticancer properties. This technical guide provides an in-depth exploration of a specific, yet under-investigated derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BIT). While peer-reviewed studies on this particular molecule are nascent, this document synthesizes available preliminary data, contextualizes it within the broader landscape of benzimidazole-2-thione anticancer research, and provides detailed methodologies to facilitate further investigation by researchers in oncology and drug development.

Introduction: The Benzimidazole Scaffold in Oncology

Benzimidazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Their structural resemblance to purine nucleotides enables them to interact with various biopolymers, leading to a range of therapeutic applications.[1] In the realm of oncology, benzimidazole-based agents have demonstrated efficacy through multiple mechanisms of action. These include, but are not limited to, the inhibition of tubulin polymerization, intercalation with DNA, modulation of apoptotic pathways, and the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[2]

The benzimidazole-2-thione core, in particular, offers a unique chemical entity with a reactive thione group that can be readily functionalized, allowing for the generation of diverse chemical libraries for screening. The sulfur atom can also participate in key interactions with biological targets. This guide focuses on the 4-methyl substituted derivative, 4-Me-BIT, as a promising candidate for further anticancer drug development.

Synthesis and Characterization of 4-Me-BIT

The synthesis of 4-Me-BIT follows a well-established route for benzimidazole-2-thione formation, typically involving the cyclocondensation of the corresponding ortho-phenylenediamine with a source of a thiocarbonyl group.

Synthetic Pathway

A common and efficient method for the synthesis of 4-Me-BIT involves the reaction of 3,4-diaminotoluene with carbon disulfide in an alcoholic solvent.

Caption: Proposed synthetic workflow for 4-Me-BIT.

Detailed Synthetic Protocol

Materials:

-

3,4-Diaminotoluene

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl)

-

Activated Charcoal

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminotoluene (1 equivalent) in absolute ethanol.

-

To this solution, add potassium hydroxide (1.1 equivalents) and stir until it dissolves completely.

-

Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-